molecular formula C23H20ClN3OS2 B2549608 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide CAS No. 920395-21-7

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2549608
M. Wt: 454
InChI Key: WMAUGAIFXJSHCV-UHFFFAOYSA-N
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Description

Discovery of Novel RET Kinase Inhibitors

The research presented in the first paper discusses the design, synthesis, and evaluation of novel 4-chloro-benzamides derivatives, which include a substituted five-membered heteroaryl ring, as RET kinase inhibitors for cancer therapy. The compound I-8, which contains 1,2,4-oxadiazole, was found to strongly inhibit RET kinase activity at both the molecular and cellular levels, suggesting its potential as a lead compound for further investigation in cancer treatment .

Improved Synthesis of Benzamide Derivatives

The second paper outlines an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide, starting from salicylic acid and 4-aminopyridine. The study highlights the effects of different reaction conditions on product yield, achieving a high yield of 87.8% under the catalytic action of triethylamine. This process is noted for its mild reaction conditions and simplicity, making it easily controllable .

Cytotoxic Activity of Thiadiazolo[2,3-a]pyridine Benzamide Derivatives

In the third paper, researchers synthesized three N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes. The derivatives were obtained through a one-pot reaction and subsequent oxidation, which led to cyclization and the formation of new N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. These compounds, along with their copper(II) complexes, were evaluated for cytotoxicity against various human cancer cell lines, with significant cytotoxicity observed, particularly against MDA-MB-231 and LNCap cell lines .

Structural Analysis of N-(pyridin-2-ylmethyl)benzamide Derivative

The fourth paper focuses on the crystal structure of a specific N-(pyridin-2-ylmethyl)benzamide derivative. The study provides insights into the orientation of the pyridine ring with respect to the benzene ring in the crystalline form, with two independent molecules showing different inclinations. This structural analysis is crucial for understanding the molecular interactions and properties of such compounds .

Synthesis and Structure of a Pyrazolopyridine Benzamide

Finally, the fifth paper describes the synthesis of a pyrazolopyridine benzamide compound via microwave irradiation. The crystal structure of this compound reveals that most atoms of the pyrazolo[3,4-b]pyridine system lie in one plane, with two adjacent carbon atoms being displaced. The study also notes the formation of intermolecular hydrogen bonds that link the molecules into infinite chains, which could be relevant for the compound's properties and interactions .

Scientific Research Applications

Enzyme Inhibition and Drug Discovery

Compounds structurally related to N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide have been identified as potent and selective inhibitors of key biological enzymes such as vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing their potential in the development of new therapeutic agents for treating various diseases including cancer. For instance, substituted benzamides have demonstrated efficacy in inhibiting VEGFR-2 kinase activity, highlighting their potential in cancer therapy through the inhibition of angiogenesis (Borzilleri et al., 2006).

Synthesis and Chemical Transformations

The compound's structural framework is conducive to chemical transformations, making it a valuable precursor in organic synthesis. For example, derivatives of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide have been used in the synthesis of benzothiazoles and thiazolopyridines, important heterocycles in pharmaceuticals and organic materials. This is demonstrated through TEMPO-catalyzed electrochemical C–H thiolation methods, which provide a metal- and reagent-free approach to these heterocycles from related thioamides (Qian et al., 2017).

Antimicrobial and Antitumor Activities

Furthermore, the chemical versatility of this compound allows for the exploration of its antimicrobial and antitumor potentials. For instance, pyridine thiazole derivatives have shown promising results in antimicrobial and antitumor studies, indicating the potential of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide derivatives in the development of new bioactive materials with novel properties (Xun-Zhong et al., 2020).

Materials Science and Sensor Development

In materials science, the unique properties of derivatives of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide have been utilized in the development of sensors. For example, certain derivatives have been employed as selective sensing materials in the construction of electrodes for the determination of trace amounts of metals, showcasing the compound's utility beyond pharmaceutical applications (Hajiaghababaei et al., 2016).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfanyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS2/c1-15(2)29-18-10-8-17(9-11-18)22(28)27(14-16-5-4-12-25-13-16)23-26-21-19(24)6-3-7-20(21)30-23/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAUGAIFXJSHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide

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